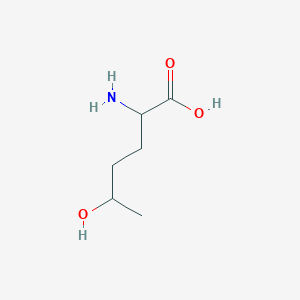

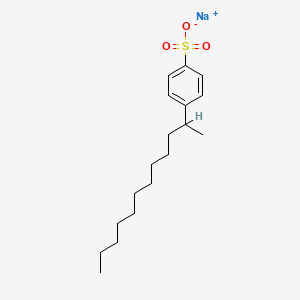

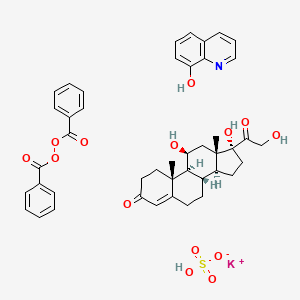

![molecular formula C50H99NO9 B1262152 N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Galactosylceramide (alpha-GalCer; KRN7000) is a synthetic glycolipid derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge Agelas mauritianus . It is a potent immunostimulant and has shown significant anti-tumor activity in various in vivo models . Alpha-Galactosylceramide is known for its ability to activate invariant natural killer T (iNKT) cells, making it a valuable compound in immunological research and potential therapeutic applications .

Méthodes De Préparation

Alpha-Galactosylceramide can be synthesized using various methods. One practical and scalable synthesis involves using glycosyl iodide as the glycosyl donor . This method includes eight steps starting from commercially available d-galactose and phytosphingosine, with only three column chromatographic purifications required . Another method involves dissolving alpha-Galactosylceramide in a solution of 0.5% Tween20 and 0.9% NaCl, heating it to 85°C until it turns cloudy, and then allowing it to clear at room temperature .

Analyse Des Réactions Chimiques

Alpha-Galactosylceramide undergoes various chemical reactions, including glycosylation and oxidation . Common reagents used in these reactions include glycosyl iodide and phytosphingosine . The major products formed from these reactions are highly pure alpha-Galactosylceramide and its analogues . The compound is also known to form complexes with CD1d molecules, which are crucial for its immunostimulatory properties .

Applications De Recherche Scientifique

Alpha-Galactosylceramide has a wide range of scientific research applications. It is extensively used in immunology to study the activation of iNKT cells and their role in immune responses . In medicine, alpha-Galactosylceramide has shown promise in cancer therapy due to its potent anti-tumor activity . It is also used in the development of novel vaccine adjuvants and in studies related to autoimmune diseases . Additionally, alpha-Galactosylceramide is used in the design of immune-modulating glycolipids for clinical applications .

Mécanisme D'action

Alpha-Galactosylceramide exerts its effects by binding to CD1d molecules on antigen-presenting cells, forming a complex that is recognized by the T cell receptor on iNKT cells . This interaction leads to the activation of iNKT cells, which then release a range of cytokines that modulate the immune response . The activation of iNKT cells can lead to the activation of other immune cells, such as dendritic cells and T cells, enhancing the overall immune response .

Comparaison Avec Des Composés Similaires

Alpha-Galactosylceramide is unique in its potent activation of iNKT cells and its strong immunostimulatory properties . Similar compounds include other glycolipids that activate iNKT cells, such as galactosyl (alpha1–>2) galactosyl ceramide . alpha-Galactosylceramide remains the most extensively studied and widely used compound in this category due to its well-documented efficacy and safety profile .

Propriétés

IUPAC Name |

N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFKFAKEUMHBLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H99NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

858.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

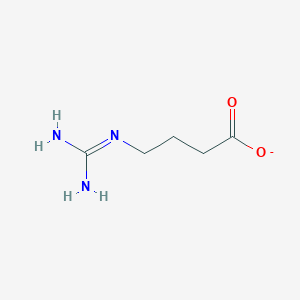

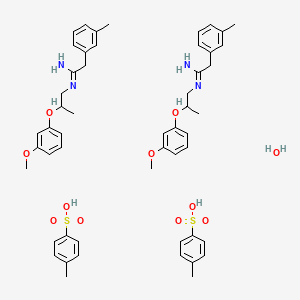

![N-[(3-methoxyphenyl)methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]-3-piperidinyl]methanamine](/img/structure/B1262080.png)

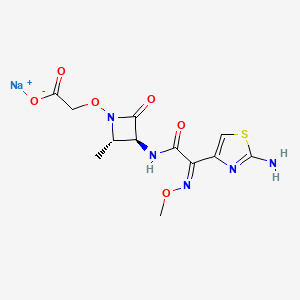

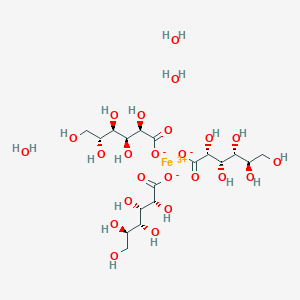

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methoxyphenyl)methyl]-1'-(2,2,2-trifluoroethyl)spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1262084.png)

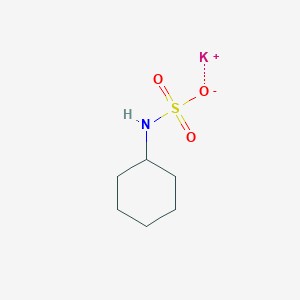

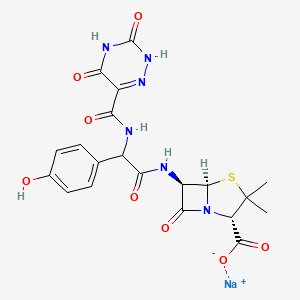

![N-[2-[[(2R,3R,4R,5S,6S)-2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]-14-methylpentadecanamide](/img/structure/B1262089.png)

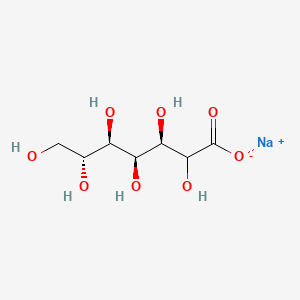

![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-4-[(2-iodophenyl)methyl]-1-oxo-N-(2,2,2-trifluoroethyl)-2-[[2-(trifluoromethyl)phenyl]methyl]-3H-isoquinoline-4-carboxamide](/img/structure/B1262091.png)